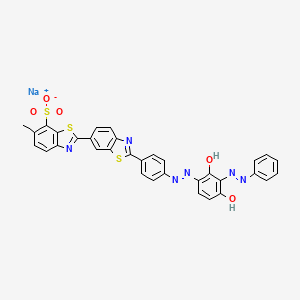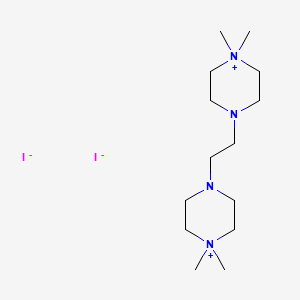
2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a unique structure that includes methoxy, sulphonyl, and octadecyloxy groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid typically involves multiple steps, including the introduction of functional groups and the formation of key intermediates. Common synthetic routes may involve:
Formation of the Methoxy Group: This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Introduction of the Sulphonyl Group: Sulphonylation reactions often use sulfonyl chlorides in the presence of a base.
Attachment of the Octadecyloxy Group: This step may involve etherification reactions using octadecanol and appropriate activating agents.
Formation of the Dioxopropyl Group: This can be achieved through acylation reactions using dicarboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulphonyl group can be reduced to thiols or sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the sulphonyl group may yield methylaminothiophenol.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(decyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid
- 2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(hexadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid
Uniqueness
The uniqueness of 2-Methoxy-5-(3-((5-((methylamino)sulphonyl)-2-(octadecyloxy)phenyl)amino)-1,3-dioxopropyl)benzenesulphonic acid lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the octadecyloxy group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for certain biological and industrial applications.
Eigenschaften
CAS-Nummer |
97552-65-3 |
|---|---|
Molekularformel |
C35H54N2O9S2 |
Molekulargewicht |
710.9 g/mol |
IUPAC-Name |
2-methoxy-5-[3-[5-(methylsulfamoyl)-2-octadecoxyanilino]-3-oxopropanoyl]benzenesulfonic acid |
InChI |
InChI=1S/C35H54N2O9S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-46-32-23-21-29(47(40,41)36-2)26-30(32)37-35(39)27-31(38)28-20-22-33(45-3)34(25-28)48(42,43)44/h20-23,25-26,36H,4-19,24,27H2,1-3H3,(H,37,39)(H,42,43,44) |
InChI-Schlüssel |
QAOHHICCXNNOLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC)NC(=O)CC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


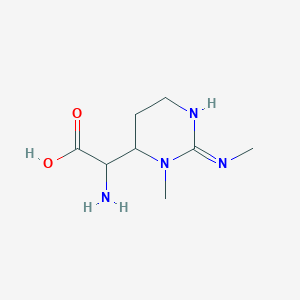
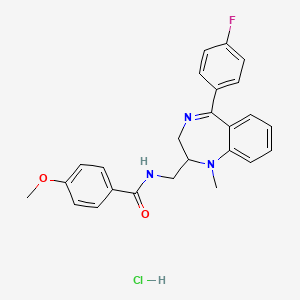
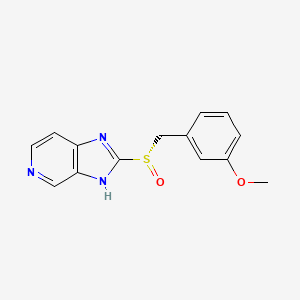
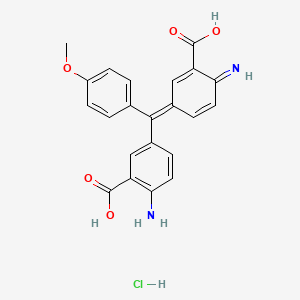
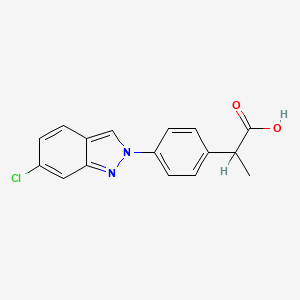
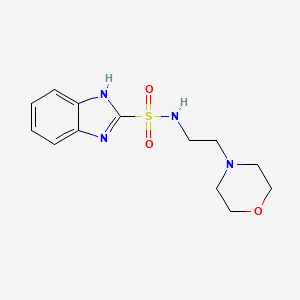
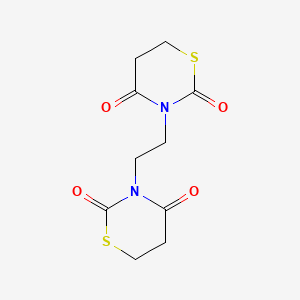
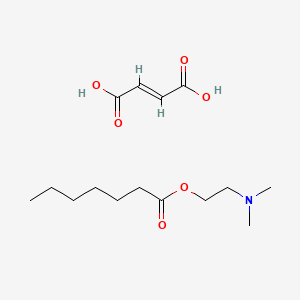


![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)

